1'-propyl-1,4'-bipiperidine
Description
1’-Propyl-1,4’-bipiperidine is a bicyclic amine derivative featuring two piperidine rings connected at their 1- and 4’-positions, with a propyl substituent at the 1’-position. Its systematic IUPAC name is 1’-Propyl-[1,4’-bipiperidine]-3-carboxylic acid (CAS: 883546-29-0), though it is also referred to by synonyms such as 1-(1-propylpiperidin-4-yl)piperidine-4-carboxylic acid and ZINC19735730 . The compound’s structure combines the rigidity of the bipiperidine scaffold with the hydrophobic propyl chain, which may influence its solubility, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
4-piperidin-1-yl-1-propylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-8-14-11-6-13(7-12-14)15-9-4-3-5-10-15/h13H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKGVZNASXJVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 4-piperidinopiperidine have been found to interact withLiver carboxylesterase 1 . This enzyme is involved in the detoxification of xenobiotics and in the activation of ester and amide prodrugs.
Biochemical Pathways
Given its potential interaction with liver carboxylesterase 1, it may influence the metabolic pathways involving the detoxification of xenobiotics and the activation of prodrugs.
Result of Action
Based on its potential interaction with liver carboxylesterase 1, it may influence the metabolism of certain substances within the body, potentially leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can impact the compound’s stability and its interaction with its target. For instance, the storage temperature for 4-Piperidinopiperidine, a similar compound, is recommended to be around -20°C.
Biochemical Analysis
Biochemical Properties
It is known that bipiperidines, the class of compounds to which 1’-propyl-1,4’-bipiperidine belongs, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that bipiperidines can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,4’-bipiperidine scaffold is a versatile pharmacophore, with modifications at the 1’-position significantly altering physicochemical and biological properties. Below is a comparative analysis of 1’-propyl-1,4’-bipiperidine and key analogs:
Table 1: Structural and Functional Comparison of 1,4’-Bipiperidine Derivatives
Pharmacological Diversity
- Antiviral Applications : SCH 351125, a 1,4’-bipiperidine-derived CCR5 antagonist, inhibits HIV-1 entry with IC₅₀ < 1 nM . Its 2,4-dimethylnicotinamide substituent optimizes binding to the CCR5 transmembrane domain, a structural insight relevant to designing 1’-propyl analogs for viral entry inhibition.
- Neuropsychiatric Applications : Pipamperone’s D₄ antagonism enhances SSRI efficacy in mood disorders, while Clocapramine’s dibenzazepine moiety broadens its neuroleptic profile . The absence of aromatic systems in 1’-propyl-1,4’-bipiperidine may reduce CNS penetration, redirecting utility toward peripheral targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
